2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide
Description
This compound features a propanamide backbone with a 2,2-dimethyl substitution, a trichloroethyl group, and a carbothioylamino moiety linked to a 2-hydroxyaniline (ortho-aminophenol) group. Its structural complexity suggests possible applications in agrochemical or pharmaceutical contexts, though explicit biological data are absent in the provided evidence .
Properties
Molecular Formula |
C14H18Cl3N3O2S |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H18Cl3N3O2S/c1-13(2,3)11(22)19-10(14(15,16)17)20-12(23)18-8-6-4-5-7-9(8)21/h4-7,10,21H,1-3H3,(H,19,22)(H2,18,20,23) |
InChI Key |
XOMJXSPJIQRWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 2-hydroxyaniline in the presence of a carbothioylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Hydrogen Bonding vs. Lipophilicity :
- Compounds retaining hydroxyl or sulfamoyl groups () favor solubility and polar interactions.
- Replacement with aromatic () or aliphatic groups () increases logP, favoring membrane permeability but reducing aqueous solubility.
Steric and Electronic Effects :
- Bulky substituents (e.g., diphenyl in , dibromo in ) may hinder binding to sterically constrained targets.
- Electron-withdrawing groups (Cl, Br) or electron-donating groups (methoxy) modulate reactivity and interaction specificity.
Functional Group Reactivity :
- Thiazole () and chloroacetamide () introduce sites for covalent or coordination-based interactions, suggesting divergent mechanisms of action compared to the parent compound.
Notes
- Limitations : Direct biological or pharmacological data for these compounds are absent in the provided evidence. Comparisons are inferred from structural features and established chemical principles.
- Tool Relevance : Tools like UCSF Chimera () and AutoDock Vina () could model these compounds’ interactions with biological targets, aiding in rational design.
Biological Activity
The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈Cl₃N₃O₂S
- Molecular Weight : 392.73 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential applications in drug development.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Caspase activation |
| A549 | 18 | Bcl-2 modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It showed promising activity against both Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Studies
-
Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the apoptotic effects of the compound on various cancer cell lines. It was found that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis.
"The compound significantly increased ROS levels, leading to mitochondrial dysfunction and subsequent cell death" .
-
Antimicrobial Efficacy : Research conducted by a team at a university laboratory demonstrated that the compound could be used as a potential antibacterial agent in clinical settings. The study highlighted its effectiveness in inhibiting biofilm formation in bacterial cultures.
"Our findings suggest that this compound could serve as a lead structure for developing new antibacterials" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
